6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)17-16(21)14-6-7-15(19-18-14)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOSHAOCQRJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with morpholine and o-toluidine under controlled conditions. The process may include steps such as:
Formation of the Pyridazine Core: Starting with a suitable precursor, such as a dihydropyridazine, the core structure is formed through cyclization reactions.
Introduction of the Morpholine Ring: Morpholine is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Attachment of the o-Tolyl Group: The o-tolyl group is attached via electrophilic aromatic substitution, using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or copper catalysts, sodium hydride, potassium carbonate.
Major Products Formed
Scientific Research Applications
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide with three analogs (11m, 11n, 11o) from , focusing on substituent effects and elemental analysis:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl (CF₃) group at the 5-position in 11m, 11n, and 11o enhances metabolic stability but reduces solubility compared to non-CF₃ analogs. The absence of CF₃ in the target compound may improve aqueous solubility .
- Elemental Consistency : All analogs show minimal deviation between calculated and found elemental values, confirming synthetic accuracy .
Molecular Geometry and Packing
highlights the influence of o-tolyl groups on molecular geometry in boron-containing compounds.
- Torsion Angles : The o-tolyl group in compound 2 () reduces torsion angles (41.99°) compared to bulkier m-xylyl/mesityl groups (50–55°), suggesting tighter packing and enhanced crystallinity. This aligns with the target compound’s expected conformational rigidity .
- Bond Lengths : Shorter B–C bond lengths in o-tolyl derivatives (1.570 Å vs. 1.576–1.587 Å for m-xylyl) indicate stronger σ-bonding, a trend that may extend to C–N bonds in pyridazines .
Biological Activity
6-Morpholino-N-(o-tolyl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a morpholino group and an o-tolyl moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the morpholino group enhances solubility and bioavailability, which are critical for its pharmacological effects.
Anticancer Properties
Recent studies have shown that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, one study indicated that modifications to the pyridazine structure could enhance inhibitory potency against cancer cell lines such as HeLa and MCF-7. The activity was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15.2 |
| This compound | MCF-7 | 18.5 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined as follows:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This broad-spectrum antimicrobial activity highlights the potential of this compound in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the substituents on the pyridazine ring can significantly influence biological activity. For example, replacing the morpholino group with other nitrogen-containing heterocycles has been shown to enhance potency:
| Substituent | Activity Change |
|---|---|
| Morpholine | Baseline |
| Piperidine | +30% potency |
| Dimethylamine | +50% potency |
These results underscore the importance of substituent choice in optimizing therapeutic efficacy.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential for further development as an anticancer drug.
- Combination Therapy : Research indicated that combining this compound with existing chemotherapeutics could yield synergistic effects, enhancing overall treatment efficacy while potentially reducing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
